8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one
Description
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one is a spirocyclic compound featuring a bicyclic framework with a 2-oxaspiro[3.5]nonane core, a ketone group at position 6, a hydroxyl group at position 8, and an unsaturated enone system (C=C at position 7–8).
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
8-hydroxy-2-oxaspiro[3.5]non-7-en-6-one |
InChI |
InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1,9H,2-5H2 |
InChI Key |
ZOTCNNGOTGBSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)CC12COC2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one typically involves multiple steps, including the formation of the spirocyclic ring system and the introduction of the hydroxyl group. Common synthetic routes may involve cyclization reactions, oxidation processes, and the use of specific catalysts to achieve the desired structure. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and its role in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog: (S)-9-Hydroxy-5-oxaspiro[3.5]non-7-en-6-one (3b)
Bicyclic Analog: 2-Oxabicyclo[3.3.1]non-7-en-6-one (22a)
- Molecular Formula : C₈H₁₀O₂ .
- Key Features :
- Bicyclo[3.3.1] framework (vs. spirocyclic system).
- Four contiguous chiral centers (absent in the target compound).
- Synthesis : Catalyst-free reaction with anilines at -78°C, yielding diastereoselective products .
- Applications : Core scaffold for bioactive oxocane derivatives .
Simplified Spiroketone: 1-Oxaspiro[3.5]nonan-7-one
- Molecular Formula : C₈H₁₂O₂ .
- Key Features: No hydroxyl group or unsaturation (vs. 8-hydroxy and enone in the target). Molecular weight: 140.18 g/mol .
- Synthesis: Not detailed in evidence but structurally simpler due to lack of functional groups.
- Applications : Intermediate for further functionalization .
Complex Spiro Derivative: α-Tocospiro A
Azaspiro Analogs: 7-Azaspiro[3.5]nonan-2-one
- Molecular Formula: C₈H₁₃NO .
- Key Features :
- Nitrogen atom in the spiro ring (vs. oxygen in the target).
- Altered electronic properties due to amine functionality.
- Applications : Building block for pharmaceuticals or agrochemicals .
Key Differences and Implications
Functional Group Positioning : The hydroxyl group at position 8 in the target compound vs. position 9 in (S)-3b alters hydrogen-bonding capacity and reactivity .
Ring System : Spiro frameworks (target) offer conformational rigidity, while bicyclic systems (22a) provide distinct stereochemical complexity .
Synthetic Accessibility : Catalyst-free methods for bicyclic compounds (22a) contrast with enantioselective routes for spiro derivatives (3b) .
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